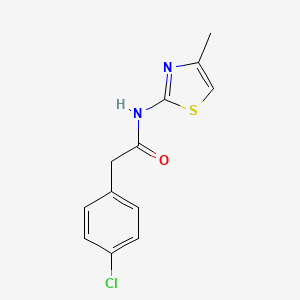
N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a white crystal powder that is soluble in water and organic solvents. It is a derivative of thiourea and is synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is not fully understood, but it is believed to act through the modulation of various physiological processes, such as the regulation of appetite, growth hormone secretion, and immune function. This compound has been shown to increase the expression of genes involved in appetite regulation and growth hormone secretion, leading to increased feed intake and growth performance in animals.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased feed intake, growth performance, and immune function in animals. This compound has also been shown to have anti-inflammatory and anti-cancer properties in vitro, although further studies are needed to confirm these findings in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has several advantages for lab experiments, including its solubility in water and organic solvents, and its ability to modulate various physiological processes. However, this compound also has limitations, such as its potential toxicity at high doses and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea, including further investigation of its potential applications in agriculture, aquaculture, and medicine. In agriculture, this compound could be used to improve the feed intake and growth performance of livestock, leading to increased productivity and profitability. In aquaculture, this compound could be used as a feed attractant to improve the growth and survival of fish and shrimp, leading to increased production and sustainability. In medicine, this compound could be investigated for its potential anti-inflammatory and anti-cancer properties, leading to the development of new therapies for these diseases.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea involves the reaction of 3,5-dimethylaniline with 4-methoxybenzyl isothiocyanate in the presence of a base, such as sodium hydroxide. The reaction results in the formation of this compound, which is then purified through recrystallization.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, this compound has been shown to increase feed intake and growth performance in livestock. In aquaculture, this compound has been used as a feed attractant to improve the growth and survival of fish and shrimp. In medicine, this compound has been investigated for its potential anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-8-13(2)10-15(9-12)19-17(21)18-11-14-4-6-16(20-3)7-5-14/h4-10H,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPPINQSZDZTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-5-(2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}hydrazino)benzoic acid](/img/structure/B5805559.png)
![4,5-bis(4-methoxyphenyl)-2-[(4-morpholinylmethylene)amino]-3-furonitrile](/img/structure/B5805566.png)
![N-phenyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5805576.png)
![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5805589.png)

![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5805600.png)
![7-(2,3-dimethylphenyl)-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5805603.png)
![4-{[2-(benzylthio)acetyl]amino}phenyl propionate](/img/structure/B5805609.png)

![N-[4-(diethylamino)phenyl]isonicotinamide](/img/structure/B5805626.png)


![4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B5805648.png)
